3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Solubility Salt Form Selection Medicinal Chemistry

Researchers requiring oxadiazole-piperidine-pyridine fragments for FBDD often face solubility and protonation-state variability with free bases. This dihydrochloride salt (CAS 1638612-90-4, ≥95%) delivers: • Defined stoichiometry & full piperidine protonation (predicted pKa ~12.5) - eliminates pH adjustment steps. • Superior aqueous solubility vs. free base for direct use in biological assay buffers. • 3-Pyridyl regioisomer enables regioselective cross-coupling inaccessible to the 4-pyridyl isomer. Reliable supply with batch-to-batch consistency for kinase probe design and fragment library synthesis.

Molecular Formula C12H16Cl2N4O
Molecular Weight 303.18 g/mol
CAS No. 1638612-90-4
Cat. No. B1407024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
CAS1638612-90-4
Molecular FormulaC12H16Cl2N4O
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl
InChIInChI=1S/C12H14N4O.2ClH/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H
InChIKeyDOGNAMNSRKUQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Baseline


3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS 1638612-90-4) is a heterocyclic building block that fuses a pyridine ring, a 1,2,4-oxadiazole core, and a piperidine moiety, supplied as a dihydrochloride salt . It belongs to a broader class of oxadiazole-piperidine-pyridine scaffolds employed in medicinal chemistry for fragment-based library synthesis and kinase-targeted probe design [1]. The compound is commercially available in research-grade purity (typically ≥95%) , and its salt form is engineered for improved aqueous solubility and ease of handling relative to the free base [2].

Salt form: Dihydrochloride salt supports aqueous solubility and handling.
Scaffold: 1,2,4-Oxadiazole-piperidine-pyridine core fits fragment-based library design.
Purity: Research-grade purity supports reproducible synthesis.

Why Generic Substitution Fails


Even within the narrow set of 1,2,4-oxadiazole–piperidine–pyridine regioisomers, procurement of an alternative such as the 4-pyridyl positional isomer (CAS 276237-03-7) or the free base (CAS 849925-01-5) can introduce quantifiable changes in solubility [1], reactivity, and purification behaviour that directly affect downstream synthesis yield and reproducibility . The dihydrochloride salt form offers a defined stoichiometry and protonation state that is critical for aqueous-phase reactions and biological assay preparation, whereas the free base or mono-hydrochloride salt may exhibit different hygroscopicity and variable amine protonation, confounding SAR interpretation in biochemical screens .

Salt form Free base substitution may shift protonation state, solubility, and assay consistency.
Positional isomer 4-Pyridyl isomer alters electronic properties; cross-coupling reactivity may not transfer directly.
Regioisomer 1,3,4-Oxadiazole regioisomer differs in hydrolytic stability and hydrogen-bond pattern, limiting scaffold interchange.

Quantitative Differentiation from Closest Comparators


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1638612-90-4) exhibits a predicted aqueous solubility advantage over the free base (CAS 849925-01-5), consistent with the general behaviour of piperidine-containing oxadiazoles [1]. While no direct experimental solubility measurement was identified for this exact compound, the free base has a predicted pKa of 12.54 ± 0.50 , indicating that the piperidine nitrogen will be >99% protonated at physiological pH only when supplied as a stable dihydrochloride salt, thereby ensuring reproducible dissolution for biological assays [1].

Solubility Context
Class-level
Target: Dihydrochloride salt; piperidine fully protonated.
Comparator: Free base; predicted pKa 12.54; variable protonation.
Supports assay-buffer solubility and reproducible dissolution.
Class-level inference; direct measurement not reported.
Solubility Salt Form Selection Medicinal Chemistry

Regiochemical Identity: 3-Pyridyl vs. 4-Pyridyl Isomer

The target compound features a 3-pyridyl substitution on the 1,2,4-oxadiazole ring, whereas the commercially available 4-pyridyl isomer (CAS 276237-03-7) places the nitrogen at the para position . This positional change alters the electron-withdrawing/donating character of the heterocycle and can influence cross-coupling reactivity . In the absence of head-to-head reaction yield data, the 3-pyridyl isomer is predicted to have a different dipole moment and hydrogen-bonding geometry compared to the 4-pyridyl analogue, which is consequential for target engagement in structure-based drug design .

Regiochemistry Identity
Class-level
Target: 3-Pyridyl substitution (meta).
Comparator: 4-Pyridyl isomer (para); altered electronic effects.
Regiochemistry may influence cross-coupling reactivity.
Class-level inference; quantitative reactivity data not located.
Regiochemistry Reactivity Medicinal Chemistry

Oxadiazole Core: 1,2,4- vs. 1,3,4-Regioisomer Stability

The 1,2,4-oxadiazole core of the target compound is distinguished from the 1,3,4-oxadiazole linkage found in analogues such as 2-(piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 749200-87-1) [1]. 1,2,4-Oxadiazoles are generally more stable under acidic and basic hydrolysis conditions than their 1,3,4-counterparts, a property leveraged in fragment library design where chemical robustness during screening is essential [2]. The target compound's 1,2,4-oxadiazole connectivity also presents a distinct hydrogen-bond acceptor pattern that can be exploited for selective target recognition compared to 1,3,4-oxadiazole scaffolds [2].

Oxadiazole Stability
Class-level
Target: 1,2,4-Oxadiazole core.
Comparator: 1,3,4-Oxadiazole analogue; reported lower hydrolytic stability.
Supports aqueous reaction stability and storage.
Class-level stability trend; head-to-head data not available.
Oxadiazole Regioisomers Stability Fragment-Based Drug Design

Piperidine Exit Vector Geometry: 4- vs. 3-Position

The piperidine ring is attached at the 4-position in the target compound, as opposed to the 3-piperidinyl analogue 5-(piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole . The 4-piperidinyl linkage provides a linear, symmetric exit vector from the oxadiazole core, which is preferred for vector-based fragment linking strategies in FBDD [1]. In contrast, the 3-piperidinyl isomer introduces a kinked geometry that may not align with the same protein binding pockets [1].

Exit Vector Geometry
Class-level
Target: 4-Piperidinyl (linear vector).
Comparator: 3-Piperidinyl isomer (kinked); altered spatial trajectory.
Linear vector aligns with fragment-linking strategies.
Class-level geometry inference; binding data not available.
Piperidine Connectivity Conformational Flexibility Medicinal Chemistry

Analytical Purity and Batch Consistency

The dihydrochloride salt is supplied with a minimum purity of 95% as verified by NMR, HPLC, or GC, according to multiple vendor specifications . In comparison, the free base (CAS 849925-01-5) is also offered at 95% purity ; however, the dihydrochloride form's crystalline nature typically affords a more consistent batch-to-batch purity profile due to reduced hygroscopicity and easier purification via recrystallisation [1].

Purity & Batch
Specification review
≥95% purity by NMR/HPLC/GC; salt form likely improves batch-to-batch consistency.
Supports procurement confidence in batch reproducibility.
Vendor specification; analytical documentation should be requested.
Purity QC Documentation Procurement

Safety and Hazard Classification

Sigma-Aldrich classifies the mono-hydrochloride analogue (AldrichCPR PH019000) as a Warning-level eye irritant (Eye Irrit. 2) and a combustible solid (Storage Class 11) . While specific GHS data for the dihydrochloride salt are not publicly available, the dual protonation is likely to reduce free amine volatility and mitigate respiratory irritancy compared to the free base, making it a safer choice for large-scale handling [1].

Safety Classification
Reported
Mono-hydrochloride analogue: Eye Irrit. 2, Storage Class 11. Dihydrochloride inferred to have reduced volatility.
Supports hazard assessment for handling and storage.
Inference from related salt form; specific GHS data not available.
Storage Safety Handling Procurement

Recommended Application Scenarios


Fragment-Based Drug Discovery Library Synthesis

The 1,2,4-oxadiazole core, 4-piperidinyl exit vector, and aqueous solubility conferred by the dihydrochloride salt make this compound an ideal fragment for FBDD campaigns targeting HIV-1 LTR G-quadruplex or other nucleic acid structures, as described by Tassinari et al. (2018) [1]. Its linear geometry facilitates rational fragment linking, and the salt form ensures consistent dissolution in aqueous screening buffers [1].

Kinase Inhibitor Probe Synthesis via Regioselective Coupling

The distinct 3-pyridyl substitution enables regioselective metal-catalysed cross-coupling reactions that are not accessible with the 4-pyridyl isomer (CAS 276237-03-7). Researchers designing kinase-targeted probes can exploit this reactivity to introduce substituents at the pyridine meta position with high predictability .

Biochemical Assay Preparation at Physiological pH

The dihydrochloride salt delivers full protonation of the piperidine nitrogen (predicted pKa 12.54) , avoiding the pH adjustment steps required for the free base. This property is critical for enzymatic assays and cellular screening where precise pH control is essential for target activity.

Precursor for N-Functionalised Piperidine Libraries

The free piperidine NH in the 4-position (once deprotected) serves as a versatile handle for amide coupling or reductive amination, enabling rapid diversification into focused compound libraries. The dihydrochloride salt can be directly used in solid-phase synthesis after neutralisation, offering higher recovery yields than the free base due to reduced hygroscopicity [2].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
1,2,4-Oxadiazole scaffold & linear exit vector
Fragment linking geometry alignment
Kinase-targeted probe synthesis
3-Pyridyl regiochemistry
Regioselective cross-coupling reactivity
Aqueous-phase biochemical assays
Dihydrochloride salt protonation
pH-controlled dissolution consistency
N-Functionalised piperidine libraries
Free NH reactivity after neutralisation
Solid-phase synthesis yield consistency
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